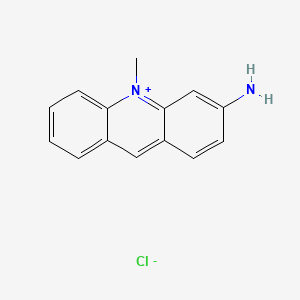
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include the condensation of a suitable aldehyde with a pyrrolidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Pyrrolidine derivatives are known to exhibit a range of biological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups. This combination of features can impart distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H14N2O3 |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
(3E)-3-(1-hydroxyethylidene)-1-phenyl-4-phenyliminopyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(19-13-8-4-2-5-9-13)18(23)20(17(15)22)14-10-6-3-7-11-14/h2-11,21H,1H3/b15-12+,19-16? |
InChI-Schlüssel |
SSPQGALPZQKRRL-VFJDBWLDSA-N |
Isomerische SMILES |
C/C(=C\1/C(=NC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3)/O |
Kanonische SMILES |
CC(=C1C(=NC2=CC=CC=C2)C(=O)N(C1=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


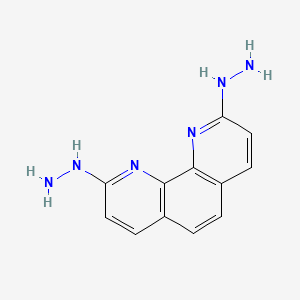



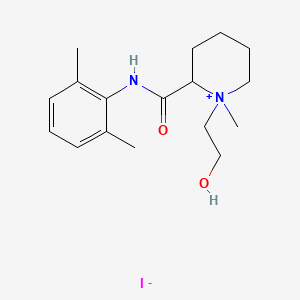


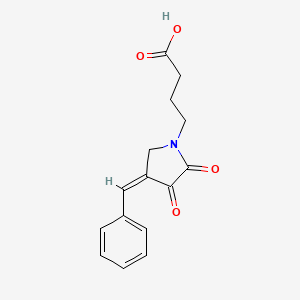



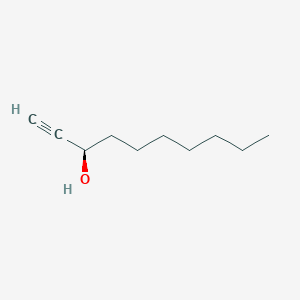
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
